5-(3-Methoxypropoxy)pyrazine-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile consists of a pyrazine ring, which is a six-membered ring that contains two nitrogen atoms in the 1-4 positions. The molecular weight of this compound is 193.21 .Physical And Chemical Properties Analysis
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile is a colorless to yellowish liquid that has a faint odor. The boiling point of this compound is not specified .Scientific Research Applications
Chemical and Material Properties
The study of 5-(2-Methoxy-4-(prop-1-en-1-yl)phenoxy)pyrazine-2,3-dicarbonitrile highlights the utility of density functional theory (DFT) for understanding chemical activity and molecular properties. This research provides insights into the electrophilic/nucleophilic nature of molecules through molecular electrostatic potential, hardness/softness parameters, and electron density based local reactivity descriptors. The dipole moment, polarizability, and hyperpolarizability assessments offer knowledge on the material's non-linear optical (NLO) capabilities. Such comprehensive analysis is crucial for designing molecules with desired electronic and chemical properties for various applications, including materials science and pharmaceuticals (Demircioğlu, Ersanli, Kantar, & Şaşmaz, 2019).
Synthesis and Applications in Crop Protection
A synthesis approach for pyrazoles, including 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, using Michael-type addition reaction is discussed. The process shows high selectivity and yields under mild conditions. The synthesized pyrazole derivatives are potential intermediates for academic and industrial applications, notably in crop protection. This demonstrates the compound's role in synthesizing novel agrochemicals, contributing to enhanced pest management strategies (Plem, Müller, & Murguía, 2015).
Antimicrobial Applications
Research into Schiff bases using pyrazole derivatives, including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has shown significant antimicrobial activity. The synthesis of novel Schiff bases from these pyrazole derivatives and their antimicrobial screening suggest potential applications in developing new antimicrobial agents. Such compounds could be valuable in pharmaceutical research for creating new treatments against resistant bacterial and fungal infections (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).
Green Chemistry and Environmental Applications
A study on the catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water demonstrates an environmentally friendly approach to chemical synthesis. This method supports green chemistry principles by avoiding toxic catalysts and solvents, aligning with sustainable practices in chemical research and manufacturing (Kumaravel & Vasuki, 2009).
Safety And Hazards
properties
IUPAC Name |
5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTJPOATRYATBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=NC=C(N=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxypropoxy)pyrazine-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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